

Introduction: The Strategic Value of 3,4,5-Trifluoropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4,5-Trifluoropyridine**

Cat. No.: **B1369452**

[Get Quote](#)

3,4,5-Trifluoropyridine is a pivotal fluorinated heterocyclic building block in modern chemical synthesis. Its unique electronic properties, conferred by the presence of three fluorine atoms on the pyridine core, render it an exceptionally versatile reagent for the construction of complex molecular architectures. The strategic placement of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical and biological properties, makes this compound a high-value intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3]

The pyridine nitrogen and the strongly electronegative fluorine atoms synergistically create an electron-deficient aromatic system. This electronic arrangement is the key to its reactivity, primarily activating the ring for nucleophilic aromatic substitution (SNAr) and enabling its participation in various cross-coupling reactions. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the foundation of sound chemical research. The key properties of **3,4,5-Trifluoropyridine** are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	67815-54-7	[4] [5]
Molecular Formula	C ₅ H ₂ F ₃ N	[4] [6] [7]
Molecular Weight	133.07 g/mol	[5] [7] [8]
Physical Form	Colorless Liquid	[8] [9]
Boiling Point	85-87 °C	[10]
Density	~1.396 g/cm ³ (Predicted)	[10]
Storage Conditions	2-8°C, under inert atmosphere	[8] [11]
InChI Key	OCKWONYIDVFISR-UHFFFAOYSA-N	[6] [8]

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable fingerprint for this compound.

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the C2 and C6 positions. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms at C3 and C5. The chemical shift would be in the downfield aromatic region, characteristic of an electron-poor pyridine ring.
- ¹⁹F NMR: The fluorine NMR spectrum would be more complex and highly informative. Two distinct signals are expected: one for the fluorine atom at the C4 position and another for the two equivalent fluorine atoms at the C3 and C5 positions. The signals would exhibit complex splitting patterns due to F-F and F-H couplings.
- ¹³C NMR: The carbon NMR will show three distinct signals for the carbon atoms of the pyridine ring. The C-F couplings (large one-bond ¹JCF and smaller multi-bond ⁿJCF) will be evident, serving as a key diagnostic feature.
- Mass Spectrometry (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 133.[\[12\]](#) Fragmentation patterns would likely involve the loss of fluorine (F•) or

hydrogen cyanide (HCN), which are characteristic of fluorinated pyridine compounds.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the $1100\text{-}1300\text{ cm}^{-1}$ region. Aromatic C=C and C=N stretching vibrations will also be present in the $1400\text{-}1600\text{ cm}^{-1}$ range.[13]

Reactivity and Synthetic Protocols

The synthetic utility of **3,4,5-Trifluoropyridine** is dominated by its susceptibility to nucleophilic attack, a direct consequence of its electron-deficient nature.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most powerful transformation for this substrate.[14] The electron-withdrawing effects of the pyridine nitrogen and the three fluorine atoms make the ring highly electrophilic. The fluorine atom at the C4 position is particularly activated and is typically the first to be displaced by a wide range of nucleophiles (O-, N-, S-, and C-based). This regioselectivity is driven by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the para-position.[14]

Figure 1: Generalized SNAr mechanism at the C4 position of **3,4,5-Trifluoropyridine**.

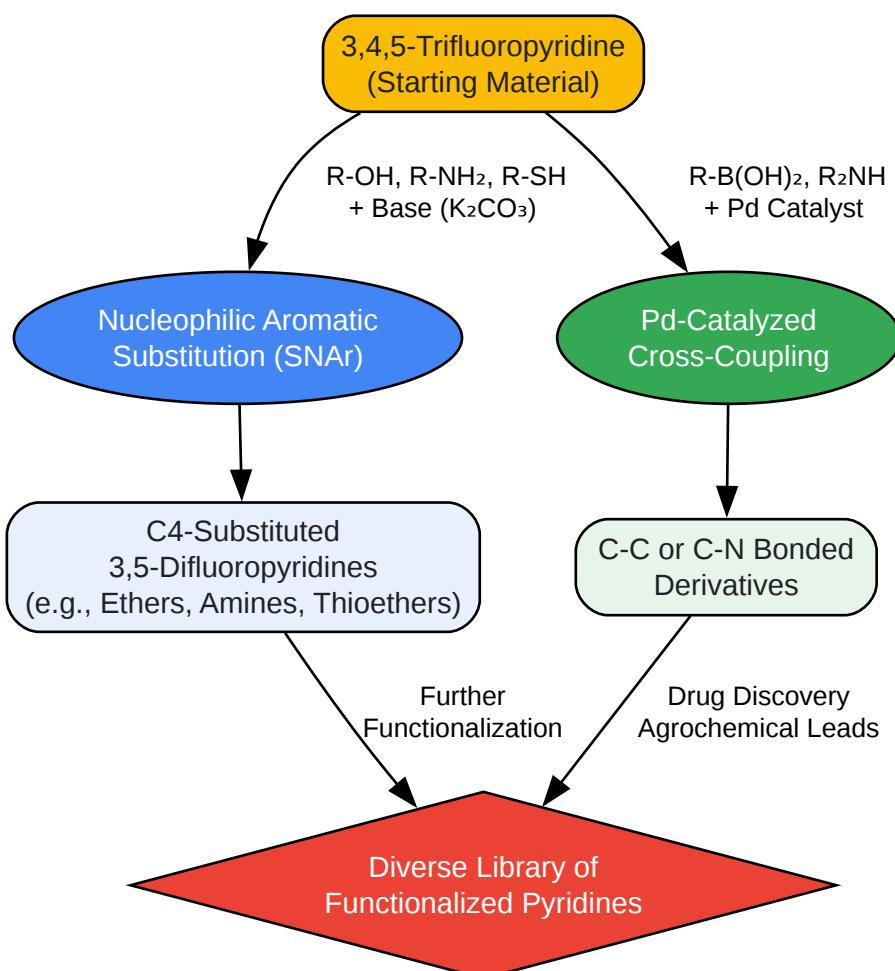
Field-Proven Protocol: Synthesis of 3,5-Difluoro-4-phenoxypyridine

This protocol demonstrates a typical SNAr reaction, displacing the C4-fluorine with an oxygen nucleophile. This is analogous to the preparation of 3,5-difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine.[15]

Objective: To synthesize a diaryl ether via SNAr.

Materials:

- **3,4,5-Trifluoropyridine** (1.0 mmol, 133 mg)
- Phenol (1.1 mmol, 104 mg)


- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 mmol, 207 mg)
- Anhydrous Dimethylformamide (DMF) (2 mL)
- Ethyl Acetate
- Water (deionized)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Step-by-Step Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add **3,4,5-trifluoropyridine** (133 mg, 1.0 mmol), phenol (104 mg, 1.1 mmol), and anhydrous potassium carbonate (207 mg, 1.5 mmol).
- Add anhydrous DMF (2 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture vigorously at room temperature (25 °C) for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
- Separate the layers. Wash the organic phase sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
- Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-difluoro-4-phenoxypyridine.

Expanding Complexity: Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the C-F bonds in **3,4,5-trifluoropyridine** can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[16] These reactions typically require more forcing conditions compared to their chloro- or bromo-analogs but offer a powerful method for C-C and C-N bond formation.[17][18] The reactivity of the different positions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for sequential functionalization.[16][19]

[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow illustrating the diversification of **3,4,5-Trifluoropyridine**.

Applications in Research and Development

The incorporation of the fluoropyridyl motif is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and bioavailability.[\[1\]](#)[\[2\]](#) **3,4,5-Trifluoropyridine** serves as a key intermediate in the synthesis of these advanced molecules.[\[9\]](#)

- Pharmaceuticals: It is a building block for creating novel therapeutic agents. The fluorinated pyridine core can be found in molecules targeting a range of diseases, where the fluorine atoms modulate pKa and lipophilicity, improving drug-like properties.[\[3\]](#)[\[9\]](#)[\[20\]](#)
- Agrochemicals: In the agrochemical industry, this scaffold is used to develop new insecticides, herbicides, and fungicides.[\[9\]](#)[\[21\]](#)[\[22\]](#) The trifluoropyridyl group can increase the biological activity and environmental persistence of the final product, leading to more effective crop protection agents.[\[3\]](#)[\[9\]](#)
- Materials Science: The unique electronic and physical properties of fluorinated aromatics make them attractive for the synthesis of advanced materials, including polymers and liquid crystals.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict safety protocols must be followed when handling **3,4,5-Trifluoropyridine**.

Hazard Identification

This compound is classified with multiple hazards.[\[5\]](#)

- GHS Classification: Skin Irritant (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Flammable Liquid (Category 2), Harmful if Swallowed (Acute Toxicity, Oral, Category 4).[\[4\]](#)[\[5\]](#)
- Signal Word: Danger.[\[5\]](#)[\[8\]](#)
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed).[\[4\]](#)[\[5\]](#)[\[8\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#) Emergency eyewash stations and safety showers must be readily accessible.[\[4\]](#)
- Personal Protective Equipment:
 - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[\[4\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield.[\[4\]](#)
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[\[4\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[\[23\]](#)

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[\[4\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[\[4\]](#)[\[23\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[4\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[4\]](#)

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[8\]](#)[\[11\]](#) Keep away from heat, sparks, and open flames.[\[11\]](#) Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[\[8\]](#)[\[11\]](#)

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

3,4,5-Trifluoropyridine is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, centered on regioselective nucleophilic aromatic substitution, provides a reliable and versatile platform for constructing novel compounds with tailored properties. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively utilize this potent building block to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- SynQuest Laboratories, Inc. (n.d.). **3,4,5-Trifluoropyridine** Safety Data Sheet.
- Guidechem. (n.d.). What are the applications and preparation methods of 3,4,5-Trichloropyridine?.
- Sigma-Aldrich. (n.d.). **3,4,5-Trifluoropyridine**.
- Ambeed. (n.d.). **3,4,5-Trifluoropyridine**.
- ChemicalBook. (n.d.). **3,4,5-Trifluoropyridine** Chemical Properties.
- Alchem. (n.d.). **3,4,5-Trifluoropyridine**.
- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Pipzine Chemicals. (n.d.). **3,4,5-Trifluoropyridine**.
- PubChem. (n.d.). **3,4,5-Trifluoropyridine**.
- LookChem. (n.d.). Cas 67815-54-7, **3,4,5-Trifluoropyridine**.
- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 197-204.
- Matrix Scientific. (2015).
- Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.
- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
- Sigma-Aldrich. (2024). **3,4,5-Trifluoropyridine** Safety Data Sheet.
- Jiayuan. (n.d.). 2,3,5-Trifluoropyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of

Pesticide Science, 46(2), 198-214.

- ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (2015). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Postovoytov, D. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α -Difluoro- β -iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12591-12600.
- MDPI. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Percy, J. M., et al. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 2757-2765.
- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoropyridine(2875-18-5) ^1H NMR spectrum.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- ResearchGate. (n.d.). ^1H NMR spectra of 1, 2, 3, 4, 5 and 7 (red line) along with the....
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- OpenOChem Learn. (n.d.). HNMR Practice 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 67815-54-7 | 3,4,5-Trifluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 3,4,5-Trifluoropyridine [acrospharmatech.com]
- 8. 3,4,5-Trifluoropyridine | 67815-54-7 [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. 3,4,5-Trifluoropyridine CAS#: 67815-54-7 [amp.chemicalbook.com]
- 11. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Page loading... [guidechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 23. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 3,4,5-Trifluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369452#3-4-5-trifluoropyridine-cas-number-67815-54-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com